molecular formula C5H5NOS B101687 5-sulfanyl-1H-pyridin-2-one CAS No. 18108-82-2

5-sulfanyl-1H-pyridin-2-one

Cat. No. B101687
CAS RN: 18108-82-2
M. Wt: 127.17 g/mol
InChI Key: WKNNWBDELJBZHF-UHFFFAOYSA-N
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Description

Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen and an oxygen atom . They have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings . The structural diversity of pyridinones is due to their ability to undergo nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

The synthesis of pyridinones often involves reactions of intra- and intermolecular heterocyclization . For instance, a facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed via the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes .


Molecular Structure Analysis

The molecular structures of pyridinones have been optimized using methods such as DFT and HF . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyridinones can undergo various chemical reactions. For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4-b]pyridin-2 (1H)-one led to the derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinones can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .

Safety And Hazards

While specific safety data for “5-sulfanyl-1H-pyridin-2-one” is not available, safety data sheets for similar compounds like 5-Methanesulfonyl-1H-pyridin-2-one are available .

Future Directions

Pyridinones are the basic elements for the design of drug-like compounds with multiple biological activities . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

properties

IUPAC Name

5-sulfanyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5-2-1-4(8)3-6-5/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNNWBDELJBZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-sulfanyl-1H-pyridin-2-one

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